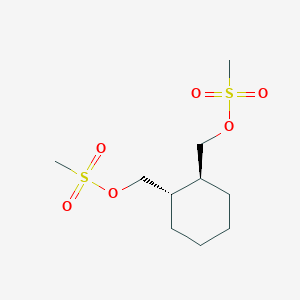

(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane

説明

特性

IUPAC Name |

[(1S,2S)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHKCHWEXXZTOU-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC[C@H]1CCCC[C@@H]1COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution via Methanesulfonyl Chloride

The primary synthetic pathway involves the reaction of (1S,2S)-1,2-cyclohexanedimethanol with methanesulfonyl chloride (mesyl chloride) in the presence of a tertiary amine base. This two-step mesylation converts both hydroxyl groups into methanesulfonate esters.

In a representative procedure, (1S,2S)-1,2-cyclohexanedimethanol (10.6 kg, 73.5 mol) is dissolved in methylisobutyl ketone (MIBK, 315 L) and triethylamine (35 L). The solution is cooled to 0–5°C, and mesyl chloride (11.7 L, 151 mol) is added dropwise over 60 minutes. After complete addition, the mixture is stirred until reaction completion, followed by water addition (315 L) to quench excess reagents. Phase separation yields an organic layer containing the product, which is concentrated to afford this compound in 92.6% yield (20.44 kg).

Key Reaction Parameters:

Solvent and Base Optimization

Alternative solvents and bases have been explored to enhance reaction efficiency. While MIBK is preferred industrially for its immiscibility with water, smaller-scale syntheses occasionally employ dichloromethane (DCM) or tetrahydrofuran (THF). Substituting triethylamine with stronger bases like sodium hydroxide risks epimerization due to prolonged exposure to alkaline conditions, as observed in analogous Swern oxidations of cyclohexanedimethanol derivatives.

Stereochemical Considerations and Control

Retention of Configuration

The (1S,2S) configuration of the starting diol is critical for downstream pharmaceutical applications. Mesylation under mild conditions (0–5°C, short reaction times) minimizes epimerization. Computational studies using density functional theory (DFT) suggest that the reaction proceeds via a two-step SN2 mechanism, where the mesyl chloride sequentially attacks the hydroxyl groups without disturbing the cyclohexane ring conformation.

Epimerization Risks

In contrast, Swern oxidation of (1S,2S)-1,2-cyclohexanedimethanol under basic conditions (e.g., triethylamine at −78°C) leads to partial epimerization, producing a 3.4:1 mixture of cis and trans dialdehydes. This underscores the importance of maintaining low temperatures and avoiding prolonged basic workups during mesylation.

Industrial-Scale Process Optimization

Large-Batch Synthesis

A patented industrial process scales the reaction to 10.6 kg of diol, achieving a 92.6% yield through precise control of reagent addition rates and temperature. The use of MIBK enables facile phase separation during workup, reducing purification steps.

Analytical Characterization

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the (1S,2S) configuration, with the cyclohexane ring adopting a chair conformation and sulfonate groups in equatorial positions.

Applications in Pharmaceutical Synthesis

Role in Lurasidone Hydrochloride Production

The mesylate intermediate undergoes nucleophilic displacement with a piperazine derivative to form the quaternary ammonium salt precursor of lurasidone. This step’s efficiency relies on the high leaving-group ability of the methanesulfonate moiety.

Comparative Reactivity

Methanesulfonate esters exhibit superior stability and reactivity compared to tosylates or triflates, making them ideal for multi-step syntheses requiring prolonged storage or transport.

Environmental and Regulatory Aspects

化学反応の分析

Types of Reactions

(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane can undergo various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.

Reduction: The compound can be reduced to the corresponding alcohols under appropriate conditions.

Oxidation: Oxidation reactions can convert the methanesulfonate groups to other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted cyclohexane derivatives.

Reduction: The major products are cyclohexane-1,2-diol and its derivatives.

Oxidation: The major products depend on the specific oxidizing agent used but can include cyclohexane-1,2-dione derivatives.

科学的研究の応用

Pharmaceutical Applications

1. Synthesis of Lurasidone

One of the most significant applications of (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane is its role as a precursor in the synthesis of lurasidone, an atypical antipsychotic medication used in the treatment of schizophrenia and depressive episodes associated with bipolar disorder. The compound acts as a methanesulfonate ester that facilitates the introduction of functional groups necessary for the pharmacological activity of lurasidone .

Case Study: Lurasidone Production

- Process Overview : The synthesis involves several steps where this compound is reacted with other reagents to form lurasidone.

- Yield and Efficiency : Studies indicate that using this compound can enhance the yield and purity of lurasidone compared to alternative synthetic routes.

Organic Synthesis Applications

2. Chiral Building Block

This compound serves as a versatile chiral building block in organic synthesis. Its unique structure allows chemists to introduce chirality into various molecules, which is crucial for developing enantiomerically pure compounds that exhibit specific biological activities .

Examples of Use:

- Chiral Catalysts : It can be utilized in creating chiral catalysts that facilitate asymmetric reactions.

- Pharmaceutical Intermediates : The compound is also employed in synthesizing other pharmaceutical intermediates that require specific stereochemistry.

作用機序

The mechanism of action of (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane involves its ability to act as a bifunctional alkylating agent. The methanesulfonate groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

2.1.1 Enantiomeric Form: (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane

- Structure : Enantiomer of the target compound, differing in spatial configuration.

- Synthesis: Produced via analogous sulfonylation but using (1R,2R)-1,2-diaminocyclohexane .

- Applications : Also employed as a chiral intermediate in Lurasidone synthesis .

- Key Difference : Opposite stereochemistry impacts enantioselectivity in drug synthesis.

2.1.2 (1S,2S)-1,2-Bis(methanesulfonamido)cyclohexane (CAS 220150-70-9)

- Structure : Methanesulfonamide groups replace methanesulfonyloxy groups.

- Molecular Weight : 296.38 g/mol (vs. 300.39 for the target compound) .

- Reactivity : Sulfonamido groups enable hydrogen bonding, altering solubility and coordination chemistry compared to the sulfonyloxy variant.

2.1.3 (1S,2S)-N,N′-Bis(2-pyridinecarboxamide)-1,2-cyclohexane

- Structure : Cyclohexane backbone with pyridinecarboxamide substituents.

- Applications : Used in binuclear dioxomolybdenum(VI) complexes for catalytic oxidative desulfurization of fuels .

- Key Difference : Functional groups enable metal coordination, unlike the sulfonyloxy groups in the target compound .

Chiral Coordination Complexes

2.2.1 Ruthenium(II) Complexes with Diphosphinite Ligands

- Example : [RuCl{(1S,2S)-trans-(OPPh₂)₂(C₆H₁₀)}₂]OTf .

- Structure : Chiral cyclohexane backbone with diphenylphosphinite ligands.

- Applications : Asymmetric hydrogenation catalysts for enantioselective synthesis .

- Key Difference: Metal coordination geometry (trigonal bipyramidal) and catalytic activity differ fundamentally from the non-metallic target compound .

Physicochemical and Functional Comparison

| Property | (1S,2S)-Target Compound | (1S,2S)-Sulfonamido Variant | Ru(II) Complex |

|---|---|---|---|

| Molecular Weight | 300.39 | 296.38 | ~1424.40 (with counterions) |

| Melting Point | 86–90°C | Not reported | Decomposes upon heating |

| Solubility | Chloroform, Ethyl Acetate | Likely polar solvents | Dichloromethane, Methanol |

| Primary Use | Pharmaceutical intermediate | Coordination chemistry | Asymmetric catalysis |

| Key Functional Groups | Methanesulfonyloxy | Methanesulfonamido | Phosphinite, Ruthenium |

Catalytic Efficiency

- Target Compound: No intrinsic catalytic activity; serves as a synthetic building block.

- Mo(VI) Complex with Pyridinecarboxamide Ligand : Achieves >90% sulfur removal in model fuels under biphasic conditions .

- Ru(II) Complexes : High enantiomeric excess (ee) in hydrogenation reactions, e.g., >95% ee for prochiral ketones .

生物活性

(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane, also known by its CAS number 173658-50-9, is a compound that has garnered attention in the field of medicinal chemistry due to its role as a precursor in the synthesis of lurasidone, an atypical antipsychotic medication. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H18O4S2

- Molecular Weight : 250.38 g/mol

- Structure : The compound features a cyclohexane ring with two methanesulfonyloxy groups attached at the 1 and 2 positions.

Biological Activity Overview

The biological activity of this compound primarily stems from its application in drug synthesis and its pharmacological properties. Its most notable use is as a reactant in the preparation of lurasidone, which is employed in treating schizophrenia and depressive episodes associated with bipolar disorder.

The mechanism by which this compound exerts its effects can be attributed to:

- Interaction with Dopamine Receptors : Lurasidone acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, which are critical in modulating mood and psychotic symptoms.

- Serotonin Receptor Modulation : The compound's structure allows it to influence serotonergic pathways, contributing to its therapeutic effects against mood disorders.

Research Findings

Several studies have investigated the biological implications of this compound:

Case Studies

- Lurasidone Efficacy : Clinical trials have demonstrated that lurasidone is effective in reducing symptoms of schizophrenia with a favorable side effect profile compared to traditional antipsychotics. The efficacy is linked to the pharmacological properties imparted by this compound during its synthesis.

- Neuropharmacological Studies : Research indicates that compounds similar to this compound can modulate neurotransmitter systems involved in mood regulation. For instance, studies have shown that modifications to the sulfonate groups can enhance receptor binding affinity.

Data Table: Biological Activity Summary

| Activity | Description |

|---|---|

| Dopamine D2 Antagonism | Reduces psychotic symptoms by blocking dopamine receptors |

| Serotonin 5-HT2A Antagonism | Affects mood and anxiety through serotonin modulation |

| Potential Side Effects | Lower incidence of extrapyramidal symptoms compared to older drugs |

| Clinical Applications | Used in schizophrenia and bipolar disorder treatments |

Q & A

Q. What safety protocols are critical when handling (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane in laboratory settings?

- Methodological Answer : Researchers must adhere to hazard-specific protocols, including:

- Hazard Identification : Methanesulfonyloxy groups are reactive; assess risks of skin/eye irritation and respiratory exposure. Use fume hoods and closed systems during synthesis .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Refer to SDS guidelines for compatible glove materials (e.g., neoprene or butyl rubber) .

- Emergency Preparedness : Train personnel to recognize symptoms of exposure (e.g., dizziness, burns) and implement first-aid measures (flushing with water, medical consultation) .

Q. What spectroscopic techniques confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use 1H and 13C NMR to confirm substituent positions. 2D NOESY or COSY experiments verify the (1S,2S) stereochemistry by analyzing spatial correlations between methanesulfonyloxy and cyclohexane protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₈O₆S₂, theoretical 322.05 g/mol) and fragmentation patterns .

- Polarimetry : Measure optical rotation to confirm enantiomeric purity, comparing to literature values for (1S,2S) configuration .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer :

- Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of methanesulfonyloxy groups .

- Maintain temperatures below 4°C in dark conditions to avoid photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can stereoselective synthesis minimize diastereomer formation during preparation?

- Methodological Answer :

- Chiral Catalysts : Use enantiopure starting materials (e.g., (1S,2S)-1,2-diaminocyclohexane derivatives) to control stereochemistry during methanesulfonylation .

- Reaction Optimization : Lower reaction temperatures (0–5°C) reduce racemization. Monitor progress via TLC or HPLC with chiral stationary phases .

- Computational Modeling : Employ DFT calculations (B3LYP/6-31G**) to predict transition states and optimize steric hindrance effects .

Q. What strategies resolve contradictions in reaction yields during scale-up?

- Methodological Answer :

- Solvent Purity : Use anhydrous dichloromethane or THF to avoid side reactions with residual moisture. Distill solvents before use .

- Kinetic Analysis : Perform time-resolved in situ IR spectroscopy to identify intermediate phases and adjust reaction times .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to detect yield-limiting factors like temperature gradients .

Q. How can researchers address discrepancies in toxicity profiles across experimental models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。